molecular formula C8H17NO2 B13037157 (S)-2-(Diethylamino)butanoic acid

(S)-2-(Diethylamino)butanoic acid

Cat. No.: B13037157
M. Wt: 159.23 g/mol
InChI Key: WXZZJKVGEJBSJP-ZETCQYMHSA-N
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Description

(S)-2-(Diethylamino)butanoic acid (CAS 1315365-38-8) is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and biochemical research. Its molecular formula is C8H17NO2, and the hydrochloride salt form has a molecular weight of 195.69 g/mol . This compound serves as a valuable synthetic building block for the construction of more complex organic molecules and potential pharmaceuticals. Compounds with structural similarities to amino acids are frequently investigated for their ability to interact with enzymatic pathways. For instance, related dimethylamino amino acid derivatives are explored in the context of modulating the activity of hydrolytic enzymes such as Dimethylarginine Dimethylaminohydrolase (DDAH) . DDAH is a key regulator of nitric oxide (NO) production in the body, and inhibitors of this enzyme are considered potential therapeutic candidates for conditions involving dysregulated NO signaling, such as certain cancers and septic shock . The (S)-enantiomer provides a specific three-dimensional structure that is crucial for its interaction with biological targets, making it a critical reagent for studying stereospecific processes. This product is intended for research applications as a chemical precursor or a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-(diethylamino)butanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

WXZZJKVGEJBSJP-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)N(CC)CC

Canonical SMILES

CCC(C(=O)O)N(CC)CC

Origin of Product

United States

Preparation Methods

Strecker Synthesis

The Strecker synthesis is a classical method for preparing α-amino acids, including derivatives like (S)-2-(Diethylamino)butanoic acid. This process involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Steps:

  • Formation of α-Aminonitrile :
    • React an aldehyde (e.g., butanal) with ammonia and hydrogen cyanide.
    • The reaction typically occurs in an aqueous medium or under controlled pH conditions.

Reaction Conditions:

  • Temperature: 50–80°C
  • pH: Adjusted to neutral or slightly acidic for hydrolysis
  • Catalysts: Acidic catalysts like HCl or sulfuric acid for hydrolysis

Advantages:

  • Straightforward and cost-effective
  • Suitable for large-scale synthesis

Limitations:

  • Toxicity concerns due to hydrogen cyanide
  • Racemic mixtures are produced unless enantioselective steps are introduced.

Enzymatic Resolution Using Acylase

Enzymatic resolution is a green chemistry approach for obtaining enantiomerically pure (S)-2-(Diethylamino)butanoic acid from racemic mixtures.

Steps:

  • Start with racemic N-benzoyl-2-(diethylamino)butanoic acid.
  • Use an L-specific acylase enzyme to selectively hydrolyze the (S)-enantiomer.
  • Separate the (S)-2-(Diethylamino)butanoic acid from the unreacted (R)-enantiomer.

Reaction Conditions:

  • pH: 6.5–9.5 (neutral to basic)
  • Temperature: 60–85°C
  • Enzyme Form: Soluble or immobilized on ion exchange resins
  • Reaction Time: 1–24 hours

Advantages:

  • High enantioselectivity
  • Environmentally friendly process

Challenges:

  • Requires specific enzymes, which may be costly
  • Longer reaction times compared to chemical methods.

Asymmetric Synthesis Using Chiral Catalysts

Asymmetric synthesis employs chiral catalysts or auxiliaries to directly produce the (S)-enantiomer.

Steps:

  • Use a chiral auxiliary or catalyst to guide the stereoselective addition of diethylamine to a butanoic acid precursor.
  • Optimize reaction conditions to enhance enantioselectivity.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like acetonitrile or DMF
  • Temperature: 0–50°C
  • Catalysts: Chiral organocatalysts or transition metal complexes

Advantages:

  • Direct synthesis of the desired enantiomer
  • Avoids racemic intermediates

Disadvantages:

  • Cost of chiral catalysts
  • Requires precise control of reaction parameters.

Continuous Flow Synthesis

Continuous flow synthesis is an advanced technique that enhances efficiency and scalability in the production of (S)-2-(Diethylamino)butanoic acid.

Process Description:

  • Reactants are continuously fed into a microreactor system.
  • The reaction proceeds under optimized temperature, pressure, and flow rates.
  • The product is collected downstream, often with in-line purification steps.

Key Parameters:

  • Temperature: Controlled between 50–100°C
  • Pressure: Elevated to maintain reactant flow
  • Catalyst/Enzyme Loading: Optimized for maximum yield

Benefits:

  • High reproducibility and scalability
  • Improved safety due to minimized handling of hazardous reagents
  • Reduced reaction times compared to batch processes

Limitations:

  • Requires specialized equipment
  • Initial setup costs can be high.

Data Table Summary

Method Key Reagents/Conditions Advantages Limitations
Strecker Synthesis Aldehyde, NH₃, HCN; Acid/Base Hydrolysis Simple and cost-effective Produces racemic mixtures
Enzymatic Resolution Racemic N-benzoyl derivative; Acylase enzyme High enantioselectivity Long reaction times
Asymmetric Synthesis Chiral catalysts/auxiliaries Direct production of (S)-enantiomer Expensive catalysts
Continuous Flow Synthesis Microreactor system; Optimized flow rates Scalable and efficient High initial setup cost

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group results in the formation of alcohols.

Scientific Research Applications

(S)-2-(Diethylamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Diethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Diethylamino vs. Smaller Alkyl Groups: The diethylamino substituent in (S)-2-(Diethylamino)butanoic acid increases lipophilicity compared to ethylamino (2-(Ethylamino)butanoic acid) or dimethylamino (4-(Dimethylamino)-2-hydroxybutanoic acid).
  • Positional Isomerism: Moving the amino group from C2 (target compound) to C4 (4-(Dimethylamino)-2-hydroxybutanoic acid) introduces a hydroxyl group, significantly altering polarity and hydrogen-bonding capacity .

Physicochemical Properties

  • Molecular Weight: The diethylamino group contributes to a higher molecular weight (159.23 g/mol) compared to simpler analogs like 2-(Ethylamino)butanoic acid (131.17 g/mol) .
  • Solubility: Hydrophilicity decreases with larger alkyl groups (e.g., diethylamino vs. dimethylamino), though the carboxylic acid moiety ensures moderate solubility in polar solvents.

Hazard Profiles

  • Skin and Eye Irritation: Both (S)-2-(Diethylamino)butanoic acid and (S)-2-Amino-3,3-dimethylbutanoic acid share hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) due to their reactive amino and carboxylic acid groups .
  • Acute Toxicity: 4-(Dimethylamino)-2-hydroxybutanoic acid is classified for acute toxicity, likely due to its hydroxyl group enhancing reactivity .

Biological Activity

(S)-2-(Diethylamino)butanoic acid, also known as 4-(diethylamino)butanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound has the chemical formula C8H17NO2 and a CAS number of 63867-13-0. Its structure features a diethylamino group attached to a butanoic acid backbone, which influences its solubility and biological interactions. This unique substitution distinguishes it from butyric acid, which is known for its role in various biological processes.

While specific mechanisms of action for (S)-2-(diethylamino)butanoic acid are not fully elucidated, it is believed to interact with biological targets similarly to butyric acid. Butyric acid is recognized as an endogenous agonist of the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in metabolic regulation and signaling pathways. The presence of the diethylamino group may enhance interactions with these receptors, potentially leading to increased efficacy in metabolic modulation.

Metabolic Regulation

Research indicates that (S)-2-(diethylamino)butanoic acid may play a role in metabolic regulation through its interaction with HCA2. This receptor is implicated in various metabolic processes, including glucose homeostasis and lipid metabolism. The compound's structural similarity to butyric acid suggests it may also influence short-chain fatty acid production, which is critical for gut health and overall metabolic function.

Research Findings and Case Studies

  • Interaction with Biological Targets :
    • A study indicated that compounds similar to (S)-2-(diethylamino)butanoic acid can effectively bind to lipid transfer proteins, influencing drug transport within cells . This suggests potential applications in drug delivery systems.
  • Antimicrobial Screening :
    • In antimicrobial assays, compounds bearing γ-amino acids showed promising results against various bacterial strains. For example, certain derivatives demonstrated MIC values comparable to established antibiotics like ampicillin .
  • Pharmaceutical Applications :
    • Due to its biological activity, (S)-2-(diethylamino)butanoic acid may serve as a lead compound in drug development targeting metabolic disorders or receptor modulation. Its unique properties could facilitate the design of new therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Metabolic RegulationPotential agonist for HCA2; influences metabolism
Antimicrobial ActivitySimilar compounds show activity against Gram-positive bacteria
Drug Delivery PotentialInteraction with lipid transfer proteins

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